molecular formula C16H21ClN2OS B1521639 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride CAS No. 1185299-84-6

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride

Cat. No.: B1521639
CAS No.: 1185299-84-6
M. Wt: 324.9 g/mol
InChI Key: JURDRQQQAUZQNG-UHFFFAOYSA-N
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Description

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is a synthetic compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes an azepane ring, a benzo[b]thiophene core, and a carboxylic acid amide group. This compound is primarily used in biochemical and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: The synthesis begins with the construction of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions. This step often involves the use of azepane derivatives and suitable leaving groups.

    Amidation Reaction: The carboxylic acid group is converted to its amide form through an amidation reaction. This step typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets. The azepane ring and benzo[b]thiophene core allow it to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid: Lacks the amide group, which may alter its binding properties and biological activity.

    Benzo[b]thiophene-2-carboxylic acid amide: Does not contain the azepane ring, potentially affecting its chemical reactivity and applications.

    Azepane derivatives: Compounds with similar azepane structures but different functional groups, which can influence their chemical and biological properties.

Uniqueness

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride is unique due to its combination of an azepane ring, benzo[b]thiophene core, and carboxylic acid amide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

3-(azepan-2-ylmethyl)-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS.ClH/c17-16(19)15-13(10-11-6-2-1-5-9-18-11)12-7-3-4-8-14(12)20-15;/h3-4,7-8,11,18H,1-2,5-6,9-10H2,(H2,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURDRQQQAUZQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC2=C(SC3=CC=CC=C32)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-84-6
Record name Benzo[b]thiophene-2-carboxamide, 3-[(hexahydro-1H-azepin-2-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 2
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 3
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 4
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 5
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride
Reactant of Route 6
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride

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